N-(2,3-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide

Description

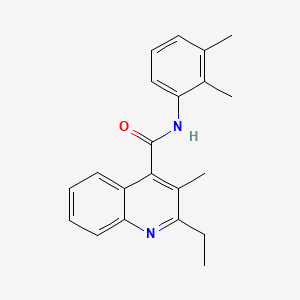

N-(2,3-Dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide is a quinoline-derived compound characterized by a carboxamide group at the 4-position of the quinoline core, with a 2-ethyl-3-methyl substitution on the quinoline ring and an N-linked 2,3-dimethylphenyl moiety.

Properties

Molecular Formula |

C21H22N2O |

|---|---|

Molecular Weight |

318.4 g/mol |

IUPAC Name |

N-(2,3-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide |

InChI |

InChI=1S/C21H22N2O/c1-5-17-15(4)20(16-10-6-7-11-19(16)22-17)21(24)23-18-12-8-9-13(2)14(18)3/h6-12H,5H2,1-4H3,(H,23,24) |

InChI Key |

XAWSRCLFGKUKGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=NC2=CC=CC=C2C(=C1C)C(=O)NC3=CC=CC(=C3C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide typically involves multi-step organic reactions. One common method starts with the preparation of the quinoline core through a Friedländer synthesis, which involves the condensation of aniline derivatives with ketones in the presence of acidic or basic catalysts. The resulting quinoline derivative is then subjected to further functionalization to introduce the ethyl and methyl groups at specific positions.

The final step involves the formation of the carboxamide group by reacting the substituted quinoline with 2,3-dimethylaniline in the presence of coupling agents such as carbodiimides or using direct amidation techniques under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in the reduction of the carboxamide group to an amine.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.

Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

Oxidation: Quinoline N-oxides.

Reduction: Corresponding amines.

Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

N-(2,3-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.

Biology: Investigated for its potential as a fluorescent probe due to its quinoline core, which can exhibit fluorescence properties.

Medicine: Explored for its potential pharmacological activities, including antimicrobial and anticancer properties.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism of action of N-(2,3-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The quinoline core can intercalate with DNA, potentially leading to anticancer effects by inhibiting DNA replication and transcription.

Comparison with Similar Compounds

Structural Features and Modifications

The compound’s quinoline-carboxamide scaffold is shared with several analogs, but its unique substitutions differentiate it from others. Below is a comparative table of structurally related compounds:

Physicochemical Properties

- Solubility: The target compound’s 2-ethyl-3-methyl groups may reduce aqueous solubility compared to hydroxylated analogs (e.g., N-(2,3-Dimethylphenyl)-4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxamide) .

- Bioavailability: Methoxy or ethoxy substituents in analogs like N-[3-(acetylamino)phenyl]-2-(4-fluorophenyl)quinoline-4-carboxamide improve metabolic stability, whereas the target compound’s alkyl groups could increase hepatic metabolism rates .

Research Findings and Challenges

- Structural Optimization : Modifications such as introducing hydroxyl groups (as in ) or halogens () could enhance bioactivity and solubility.

- Synthetic Challenges : Complex alkyl substitutions (e.g., 2-ethyl-3-methyl) may complicate synthesis, requiring advanced regioselective methods .

- Biological Testing Gaps : Direct data on the target compound’s efficacy and toxicity are absent; inferred properties rely on analogs with varying substituents .

Biological Activity

N-(2,3-dimethylphenyl)-2-ethyl-3-methylquinoline-4-carboxamide is a synthetic compound belonging to the quinoline family, known for its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound has the following molecular formula:

- Molecular Formula : C21H22N2O

- Molecular Weight : 318.41 g/mol

The structure includes a quinoline moiety with specific substitutions that influence its biological activity. The presence of the carboxamide group enhances its interaction with biological targets.

Anticancer Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant anticancer properties. A study focused on a series of quinoline derivatives demonstrated their potential as inhibitors of various cancer cell lines. For instance:

- In Vitro Studies : The compound was tested against multiple cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and A549 (lung cancer). Results showed a notable reduction in cell viability, indicating strong antiproliferative effects.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 | 5.0 | Significant reduction in growth |

| A549 | 3.5 | High anti-proliferative effect |

The mechanism by which this compound exerts its anticancer effects may involve:

- Inhibition of Enzymatic Activity : Molecular docking studies suggest that this compound binds effectively to hematopoietic prostaglandin D synthase (HPGDS), an enzyme implicated in inflammatory processes and cancer progression.

- Induction of Apoptosis : The compound has been shown to induce DNA fragmentation in treated cancer cells, a hallmark of apoptosis.

Antimicrobial Activity

In addition to anticancer properties, this compound has been investigated for its antimicrobial effects. Research shows that quinoline derivatives can act against various bacterial strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Activity |

|---|---|---|

| E. coli | 25 | Moderate |

| S. aureus | 10 | Strong |

| P. aeruginosa | 50 | Weak |

Case Studies and Research Findings

- Case Study on Antitumor Activity : A study published in PubMed reported that related quinoline compounds demonstrated significant antitumor activity against murine leukemia models, suggesting a broader applicability of this class of compounds in oncology .

- Antimicrobial Efficacy : Another investigation into similar quinoline derivatives highlighted their effectiveness against multidrug-resistant bacterial strains, emphasizing the need for new antimicrobial agents in the face of rising resistance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.